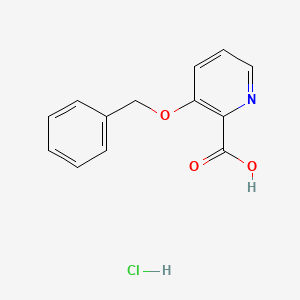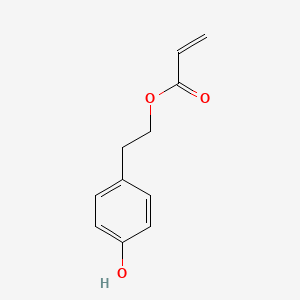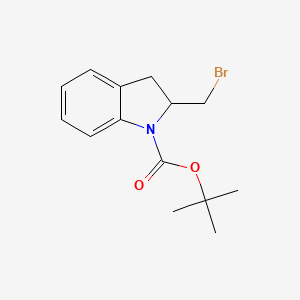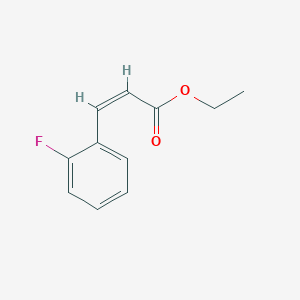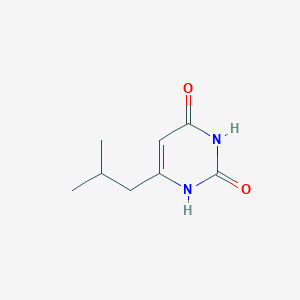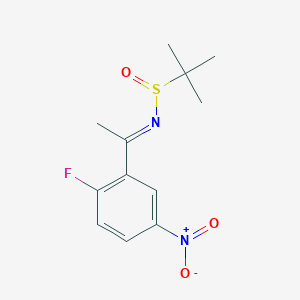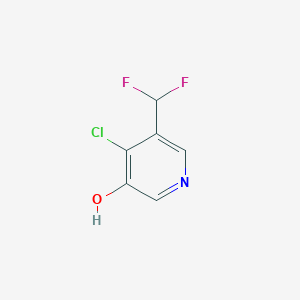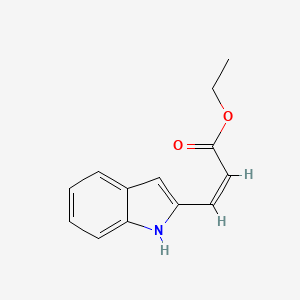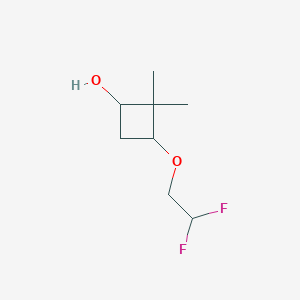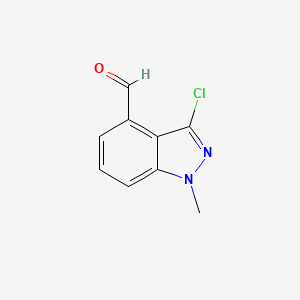
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1-methylindazole with formylating agents under controlled conditions to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, cyclization, and formylation steps, optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under basic conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl bromides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: N-alkylated derivatives.
Oxidation: 3-Chloro-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-indazole-4-methanol.
Aplicaciones Científicas De Investigación
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The chloro and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1H-indazole-4-carbaldehyde: Lacks the methyl group at the first position.
1-Methyl-1H-indazole-4-carbaldehyde: Lacks the chloro substituent at the third position.
3-Chloro-1H-indazole: Lacks both the methyl group and the aldehyde group.
Uniqueness
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
3-chloro-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(5-13)8(7)9(10)11-12/h2-5H,1H3 |
Clave InChI |
YMSKFBIDHSLNBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC(=C2C(=N1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



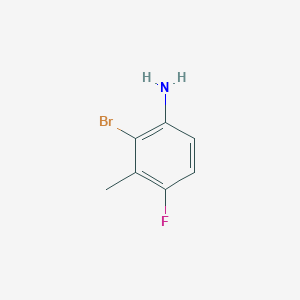

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
